Pharmaceutical process challenge: Free arylguanidine instability leads to hydrolysis and variable assay, derailing pyrimidine formation in TKI production. Solution: 2-Methyl-5-nitrophenylguanidine nitrate (CAS 152460-08-7) - the procurement-standard nitrate salt with definitive bench stability.
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a highly specialized, crystalline arylguanidine salt that serves as a critical building block in the commercial synthesis of 2-aminopyrimidine-based tyrosine kinase inhibitors (TKIs), most notably Imatinib and Nilotinib. In industrial procurement, this specific nitrate salt is prioritized over the free base due to its superior bench stability, non-hygroscopic nature, and predictable stoichiometry. It functions as the primary guanidine donor in base-catalyzed condensations with enaminones, enabling the efficient and reproducible construction of the hinge-binding pyrimidine core required for advanced pharmaceutical active ingredients [1].
Generic substitution with the free base form (CAS 152460-07-6) or alternative arylguanidines is not viable for scalable manufacturing. Free arylguanidines are inherently unstable, highly hygroscopic, and prone to rapid degradation or hydrolysis under ambient conditions, which leads to variable assay strength and severe reproducibility issues in the critical pyrimidine ring-forming step [1]. Furthermore, the precise 2-methyl-5-nitro substitution pattern is an absolute requirement; the methyl group provides necessary steric constraints for kinase binding, while the nitro group must be preserved for downstream reduction to the amine, which is subsequently coupled to form the final TKI pharmacophore. Attempting to use alternative salts, such as hydrochlorides, alters the solubility and pH dynamics during cyclization, drastically reducing the yield of the essential N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate [2].
The nitrate salt form provides critical handling advantages over the free base, particularly regarding moisture uptake during bulk storage. Accelerated stability testing demonstrates that the nitrate salt maintains its structural integrity and assay strength without deliquescence, ensuring precise stoichiometric weighing for downstream reactions[1].
| Evidence Dimension | Moisture uptake at 75% relative humidity (RH) over 30 days |
| Target Compound Data | 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (< 0.5% weight gain) |
| Comparator Or Baseline | Free base (CAS 152460-07-6) (> 5.0% weight gain, deliquescence) |
| Quantified Difference | >10-fold reduction in moisture uptake |
| Conditions | 25°C / 75% RH environmental chamber |
Ensures precise stoichiometric weighing and prevents hydrolysis during bulk storage, which is critical for reproducible API manufacturing.
In the synthesis of the TKI intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, the nitrate salt significantly outperforms the hydrochloride salt. The nitrate counterion provides an optimal solubility profile and controlled release of the free base upon the addition of sodium hydroxide in alcoholic solvents, driving the condensation reaction to near completion[1].
| Evidence Dimension | Isolated yield of the pyrimidine intermediate |
| Target Compound Data | Nitrate salt (88-92% yield) |
| Comparator Or Baseline | Hydrochloride salt (65-70% yield) |
| Quantified Difference | 18-22% absolute increase in intermediate yield |
| Conditions | Condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH, refluxing butanol/isopropanol for 12-16 hours |
Directly impacts the cost-of-goods (COGs) and throughput for the multi-step synthesis of high-value tyrosine kinase inhibitors.
The high crystallinity of the nitrate salt allows for straightforward isolation and purification compared to the crude free base. This high initial purity prevents the carryover of colored impurities and unreacted starting materials into the subsequent catalytic hydrogenation (nitro-reduction) step, which is highly sensitive to catalyst poisoning [1].
| Evidence Dimension | Chromatographic purity (HPLC) post-isolation |
| Target Compound Data | Nitrate salt (routinely >99.0% purity) |
| Comparator Or Baseline | Crude free base (typically 95-97% with trapped impurities) |
| Quantified Difference | >2% higher baseline purity and elimination of catalyst-poisoning byproducts |
| Conditions | Standard industrial crystallization and filtration |
Minimizes downstream purification bottlenecks and protects expensive palladium or platinum catalysts during the subsequent nitro-to-amine reduction step.
This compound is the definitive, procurement-standard precursor for constructing the 4-(pyridin-3-yl)pyrimidin-2-amine core of blockbuster CML therapies. Its high cyclization yield and stability make it the only viable choice for commercial-scale TKI manufacturing [1].
In drug discovery programs requiring a substituted aminopyrimidine hinge-binding motif, this specific nitrate salt provides a reliable, high-purity starting point for generating diverse libraries of targeted kinase inhibitors [2].
Because the nitrate salt ensures a >99% pure nitro-aromatic intermediate, it is specifically selected by process chemists to prevent catalyst poisoning during the sensitive downstream reduction of the nitro group to an aniline derivative [3].
Irritant